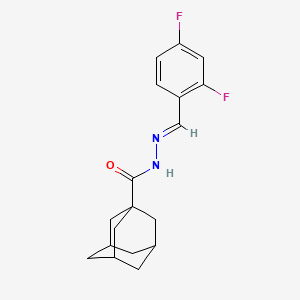

(1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(2,4-difluorophenyl)methylideneamino]adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c19-15-2-1-14(16(20)6-15)10-21-22-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13H,3-5,7-9H2,(H,22,23)/b21-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZMDFQNSYHHNP-UFFVCSGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 2,4-difluorobenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of adamantane-1-carboxylic acid derivatives.

Reduction: Formation of reduced adamantane derivatives.

Substitution: Formation of substituted adamantane derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its adamantane core is known to enhance the bioavailability and stability of pharmaceutical agents. Researchers are exploring its use in the development of antiviral, antibacterial, and anticancer agents.

Industry

Industrially, the compound can be used in the production of advanced materials, including polymers and coatings. Its stability and lipophilicity make it suitable for applications in the development of high-performance materials.

Mechanism of Action

The mechanism of action of (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. The presence of the difluorobenzylidene moiety can further modulate the compound’s activity by influencing its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Adamantane-1-carbohydrazide: A precursor in the synthesis of (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide.

2,4-Difluorobenzaldehyde: Another precursor used in the synthesis.

Amantadine: A well-known adamantane derivative with antiviral properties.

Uniqueness

(1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide is unique due to the presence of both the adamantane core and the difluorobenzylidene moiety. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound (1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide is an adamantane derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features an adamantane core linked to a difluorobenzylidene moiety through a hydrazide functional group. The synthesis typically involves the condensation of adamantane-1-carboxylic acid hydrazide with 2,4-difluorobenzaldehyde under controlled conditions. The reaction conditions and yields can vary based on the specific methodologies employed.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Adamantane-1-carboxylic acid hydrazide + 2,4-difluorobenzaldehyde | Ethanol, reflux | 70-85 |

| 2 | Purification via recrystallization | Ethanol/Water mixture | Variable |

Antimicrobial Activity

Research indicates that adamantane derivatives, including the target compound, exhibit significant antimicrobial properties. In vitro studies have shown that various derivatives possess activity against a range of bacterial strains.

Case Study: Antimicrobial Evaluation

In a study conducted by El-Emam et al. (2012), several adamantane derivatives were evaluated for their antibacterial activity using the disk diffusion method. The results indicated that compounds with similar structures to This compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that derivatives containing the adamantane structure could inhibit pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity Results

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Inhibition of NF-kB pathway |

| Related Adamantane Derivative | 30 | COX-2 inhibition |

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition potential of this compound. For instance, it has been tested as an inhibitor of α-glucosidase, which is crucial in managing diabetes.

Case Study: α-Glucosidase Inhibition

In a recent publication (2023), derivatives similar to This compound were synthesized and screened for α-glucosidase inhibition. The most potent compound exhibited an IC50 value of 0.01 µM, indicating strong inhibitory activity compared to acarbose (IC50 = 752.10 µM) .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between This compound and its target enzymes. These studies provide insights into the conformational dynamics and binding affinities of the compound.

Table 3: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| α-glucosidase | -9.5 | Hydrogen bonds with active site residues |

| COX-2 | -8.7 | π-π stacking interactions |

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing (1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide?

Methodological Answer:

The synthesis involves condensation of adamantane-1-carbohydrazide with 2,4-difluorobenzaldehyde under reflux in ethanol. Key steps include:

- Hydrazide Preparation : Adamantane-1-carbohydrazide is synthesized by heating methyl adamantane-1-carboxylate with hydrazine hydrate (prolonged heating at 80–100°C) .

- Schiff Base Formation : The intermediate is reacted with 2,4-difluorobenzaldehyde in ethanol under reflux (2–4 hours) to form the hydrazone. Reaction progress is monitored via TLC or HPLC.

- Purification : Crude product is recrystallized from ethanol or acetonitrile. Yield optimization (60–75%) requires controlled stoichiometry and inert atmosphere to prevent oxidation .

Basic Question: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of adamantane protons (δ 1.6–2.2 ppm) and the benzylidene imine proton (δ 8.3–8.5 ppm). Fluorine substituents on the aromatic ring are identified via coupling patterns in 19F NMR .

- ESI-MS : Molecular ion peaks ([M+H]+) validate the molecular formula. Fragmentation patterns distinguish the adamantane and difluorophenyl moieties .

- X-ray Crystallography : Resolves stereochemistry (1S,3s,E configuration) and hydrogen bonding between the hydrazide and benzylidene groups .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Mitigation : The compound is classified as a flammable solid (GHS Category 1/2) and acute oral toxin (Category 4). Use fume hoods, anti-static equipment, and flame-resistant lab coats .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS warnings (H228, H302) .

- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid toxic fumes (e.g., HF, CO) .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Example : Discrepancies in NMR shifts may arise from tautomerism (hydrazone vs. azo forms). Use variable-temperature NMR (VT-NMR) to track equilibrium shifts. X-ray diffraction provides definitive evidence for the dominant tautomer .

- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest conformational flexibility or impurities .

Advanced Question: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). The adamantane moiety shows high affinity for hydrophobic pockets .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (LogP ~3.2) but potential hepatotoxicity due to hydrazide metabolism .

- MD Simulations : GROMACS models reveal stability of the E-configuration in aqueous environments, critical for maintaining bioactivity .

Advanced Question: How to design derivatives for improved metabolic stability without compromising activity?

Methodological Answer:

- Mannich Base Derivatives : Introduce piperazine or morpholine substituents via N-Mannich reactions (e.g., formaldehyde/piperazine in ethanol). This enhances solubility and reduces hepatic clearance .

- Fluorine Substitution : Replace 2,4-difluorophenyl with pentafluorophenyl to increase electronegativity and metabolic resistance. Monitor for increased cytotoxicity via MTT assays .

Advanced Question: What experimental strategies validate the compound’s mechanism of action in anticancer studies?

Methodological Answer:

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation in treated cancer cells (e.g., MCF-7). Compare with positive controls (e.g., doxorubicin) .

- ROS Detection : Measure intracellular ROS levels via DCFH-DA fluorescence. The hydrazide moiety induces oxidative stress, correlating with IC50 values .

- In Vivo Models : Administer 10–50 mg/kg doses in xenograft mice. Histopathology (H&E staining) assesses organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.